Bromo-PEG3-phosphonic acid

Vue d'ensemble

Description

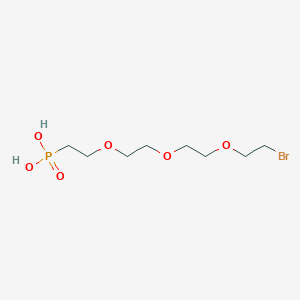

Bromo-PEG3-phosphonic acid is a compound that features a bromine atom, a polyethylene glycol (PEG) chain, and a phosphonic acid group. This compound is primarily used as a non-cleavable linker for bio-conjugation, which involves attaching biomolecules to other molecules to form a single, stable compound . The presence of the bromine atom makes it a good leaving group, facilitating various chemical reactions .

Méthodes De Préparation

The synthesis of Bromo-PEG3-phosphonic acid typically involves the reaction of a PEG chain with a bromine-containing compound and a phosphonic acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process generally involves multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Bromo-PEG3-phosphonic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.

Oxidation and Reduction: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-PEG3-phosphonic acid derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Bromo-PEG3-phosphonic acid can be categorized into several key areas:

Chemistry

- Building Block for Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals, enabling the construction of complex molecular architectures.

- Linker in PROTACs : The compound plays a crucial role in the design of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively degrade specific proteins within cells .

Biology

- Bio-conjugates for Imaging : this compound is employed in developing bio-conjugates for imaging and diagnostic purposes, enhancing the visibility of biological targets .

- Antibody-Enzyme Conjugates : It facilitates the creation of antibody-enzyme conjugates aimed at targeted therapies for cancer treatment .

Medicine

- Drug Delivery Systems : The compound enhances drug solubility and bioavailability by linking therapeutic agents to targeting molecules such as antibodies.

- Targeted Protein Degradation : Its role in PROTACs allows for the selective degradation of disease-causing proteins, providing a novel approach to cancer therapy .

Industrial Applications

- Surface Modification : Used in modifying biomaterials to improve their biocompatibility and functionality, aiding in the development of advanced materials with unique properties.

Case Study 1: Development of Antibody-Drug Conjugates

Research has demonstrated that this compound can be effectively used in creating antibody-drug conjugates (ADCs). These ADCs utilize the compound to link cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing damage to healthy tissues. This approach has shown promising results in preclinical models, leading to ongoing clinical trials.

Case Study 2: Synthesis of PROTACs

In a study focused on targeted protein degradation, this compound was employed as a linker in PROTAC synthesis. The resulting PROTACs demonstrated effective degradation of specific oncoproteins in cancer cell lines, highlighting the compound's potential for therapeutic applications against resistant cancer types.

Mécanisme D'action

The mechanism of action of Bromo-PEG3-phosphonic acid involves its ability to act as a linker in bio-conjugation reactions. The bromine atom serves as a leaving group, allowing the PEG chain to form stable covalent bonds with other molecules. This process often involves nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bonded to the bromine, displacing it and forming a new bond .

In biological systems, the phosphonic acid group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds with active site residues, such as cysteine or serine .

Comparaison Avec Des Composés Similaires

Bromo-PEG3-phosphonic acid can be compared with other similar compounds, such as:

Bromo-PEG2-phosphonic acid: This compound has a shorter PEG chain, which may affect its solubility and reactivity.

Bromo-PEG3-acid: This compound lacks the phosphonic acid group, which may limit its applications in bio-conjugation and enzyme inhibition.

Bromo-PEG4-phosphonic acid: This compound has a longer PEG chain, which may enhance its solubility but could also affect its reactivity and stability.

The uniqueness of this compound lies in its balanced properties, offering good solubility, reactivity, and stability, making it suitable for a wide range of applications .

Activité Biologique

Bromo-PEG3-phosphonic acid is a compound characterized by its unique structure, which includes a bromine atom, a polyethylene glycol (PEG) chain, and a phosphonic acid group. This compound has gained attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery systems, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound (CAS No: 1148026-99-6) has the following chemical formula:

- Molecular Weight : 321.1 g/mol

- Structure : Contains a PO3H2 group and a bromine atom linked through a linear PEG chain.

The presence of the phosphonic acid group allows for interactions with various biological molecules, potentially influencing enzyme activity and protein interactions .

The biological activity of this compound is primarily attributed to its ability to act as a non-cleavable linker in bio-conjugation reactions. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions where nucleophiles can attach to the PEG chain. This mechanism allows for the formation of stable covalent bonds with biomolecules such as proteins and antibodies .

In biological systems, the phosphonic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues like cysteine or serine. This interaction may lead to altered enzyme function, which is crucial for various biochemical processes.

Applications in Drug Delivery

This compound is utilized in the development of drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of drugs. The compound is particularly useful in creating targeted delivery systems where drugs are attached to specific biomolecules, improving therapeutic efficacy while minimizing side effects .

Case Studies

- Targeted Cancer Therapy : In a study focusing on targeted cancer therapies, this compound was employed to link chemotherapeutic agents to monoclonal antibodies. This approach demonstrated enhanced tumor targeting and reduced systemic toxicity compared to conventional chemotherapy .

- Imaging and Diagnostics : this compound has been used in the development of imaging agents for diagnostic purposes. By conjugating this compound with fluorescent markers, researchers were able to visualize specific biological targets in vivo, providing valuable insights into disease mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | PEG Chain Length | Phosphonic Acid Group | Biological Activity |

|---|---|---|---|

| Bromo-PEG2-phosphonic acid | 2 units | Yes | Lower solubility; less effective in bio-conjugation due to shorter chain |

| Bromo-PEG4-phosphonic acid | 4 units | Yes | Enhanced solubility but may affect reactivity negatively |

| Bromo-PEG3-acid | 3 units | No | Limited applications in enzyme inhibition due to lack of phosphonic group |

This table illustrates how variations in PEG chain length and functional groups influence the properties and applications of these compounds.

Propriétés

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNXKXDTCPHJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCP(=O)(O)O)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.